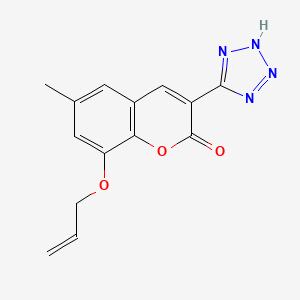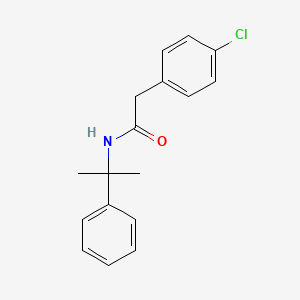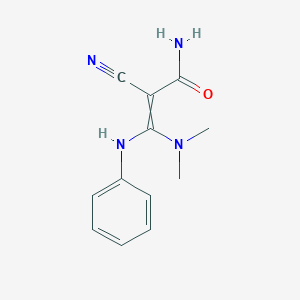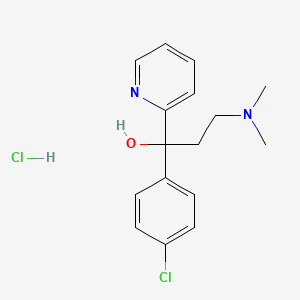
alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring can be functionalized to introduce the necessary substituents.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to attach the chlorophenyl group to the pyridine ring.
Addition of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including potential interactions with enzymes or receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects or toxicity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting ion channels to alter cellular ion balance and signaling.
類似化合物との比較
Similar Compounds
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol: Without the hydrochloride salt form.
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol acetate: An acetate salt form.
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol sulfate: A sulfate salt form.
Uniqueness
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
74050-96-7 |
|---|---|
分子式 |
C16H20Cl2N2O |
分子量 |
327.2 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(dimethylamino)-1-pyridin-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19ClN2O.ClH/c1-19(2)12-10-16(20,15-5-3-4-11-18-15)13-6-8-14(17)9-7-13;/h3-9,11,20H,10,12H2,1-2H3;1H |
InChIキー |
FLVWBIDROQTLJN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)(C2=CC=CC=N2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





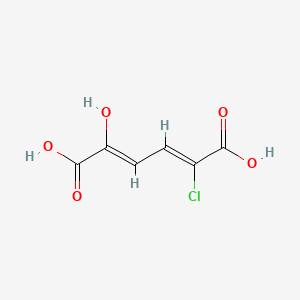
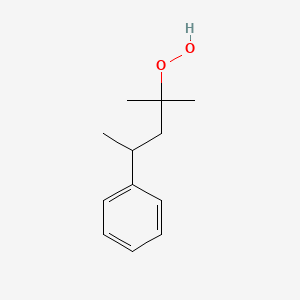
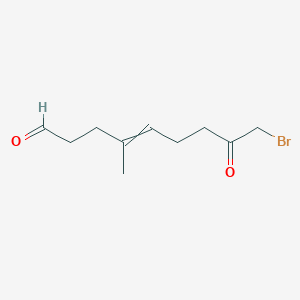
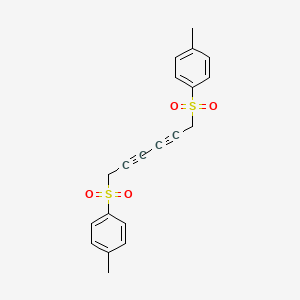
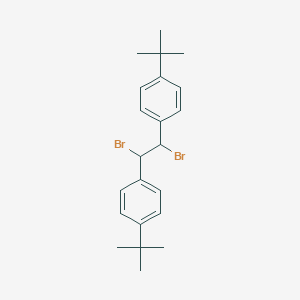

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
